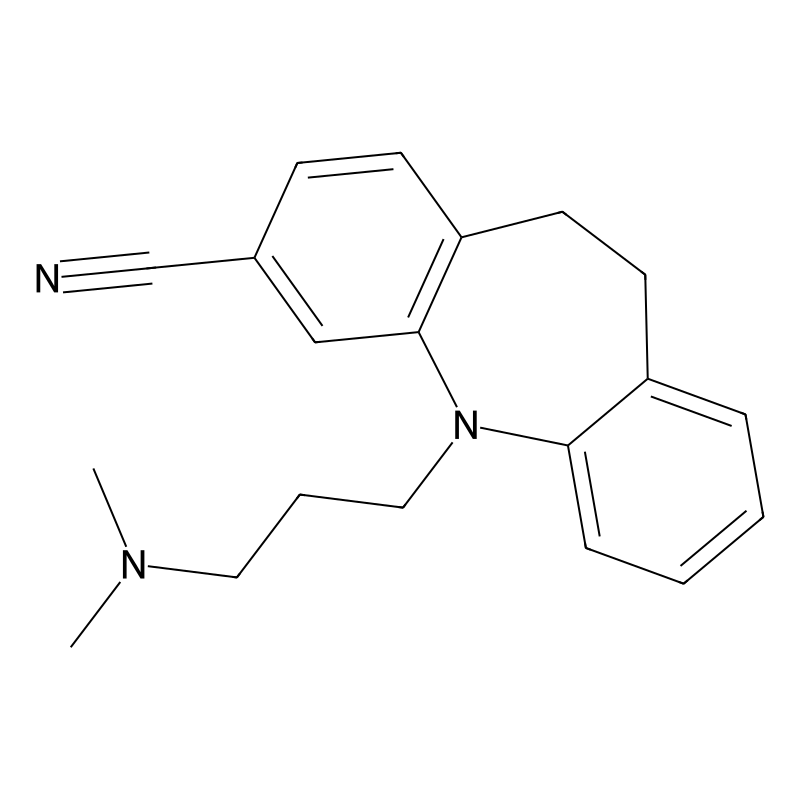

Cianopramine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Cianopramine (CAS: 66834-24-0), also known as 3-cyanoimipramine or Ro 11-2465, is a highly potent and selective tricyclic serotonin (5-HT) reuptake inhibitor [1]. In chemoinformatic and pharmacological procurement, it serves as a critical benchmark compound and radioligand precursor for serotonin transporter (SERT) binding assays. Unlike early-generation tricyclic antidepressants (TCAs) that exhibit broad monoamine transporter promiscuity, cianopramine provides researchers with a targeted tool for isolating serotonergic mechanisms. Its structural cyano-substitution at the 3-position of the dibenzazepine ring fundamentally alters its binding kinetics, making it a standard reference material for high-precision neurochemical profiling and quantitative autoradiography[2].

References

- [1] Lenehan T, Omer LM, Darragh A. Effects of Ro 11-2465, a new psychotropic agent on the uptake of serotonin by human platelets--in vitro determination of the IC50. Arch Int Pharmacodyn Ther. 1981 Jan;249(1):147-52.

- [2] Kovachich GB, Aronson CE, Brunswick DJ. Quantitative autoradiography of serotonin uptake sites in rat brain using [3H]cyanoimipramine. Brain Res. 1988.

Substituting cianopramine with structurally related TCAs, such as imipramine or clomipramine, introduces significant assay confounding due to off-target binding and lower transporter affinity [1]. Standard imipramine interacts with multiple binding sites and exhibits substantial norepinephrine reuptake inhibition, complicating the isolation of SERT-specific kinetics. While clomipramine is a closer analog, it lacks the absolute potency and the single-site binding profile characteristic of cianopramine [2]. For procurement in quantitative autoradiography or high-throughput receptor mapping, failing to use the 3-cyano derivative results in higher background noise, multi-site binding artifacts, and reduced signal-to-noise ratios, ultimately compromising the reproducibility of radioligand assays.

References

- [1] Pawlowski L, et al. Ro 11-2465 (cyan-imipramine), citalopram and their N-desmethyl metabolites: effects on the uptake of 5-hydroxytryptamine and noradrenaline in vivo. Psychopharmacology (Berl). 1985;86(1-2):156-63.

- [2] Kovachich GB, Aronson CE, Brunswick DJ. Quantitative autoradiography of serotonin uptake sites in rat brain using [3H]cyanoimipramine. Brain Res. 1988.

Quantified Serotonin Reuptake Inhibition Potency vs. Standard TCAs

In vitro studies on human blood platelets demonstrate that cianopramine is significantly more potent at inhibiting 3H-serotonin uptake than its structural analogs. Cianopramine yields an IC50 of 0.7 nM, making it 6 times more potent than clomipramine and 14 times more potent than imipramine [1].

| Evidence Dimension | Inhibition of 3H-serotonin uptake (IC50) |

| Target Compound Data | 0.7 nM (7 x 10^-10 M) |

| Comparator Or Baseline | Clomipramine (~4.2 nM) and Imipramine (~9.8 nM) |

| Quantified Difference | 6-fold higher potency than clomipramine; 14-fold higher than imipramine |

| Conditions | In vitro human blood platelet assay |

Ensures maximum SERT blockade at lower concentrations, minimizing solvent effects and off-target interactions in high-throughput screening assays.

Single-Class Binding Specificity for Quantitative Autoradiography

When utilized as a tritiated radioligand ([3H]cyanoimipramine), cianopramine binds to a single class of high-affinity serotonin uptake sites in brain tissue. This sharply contrasts with[3H]imipramine, which exhibits complex binding to two distinct sites, complicating data interpretation and increasing background noise[1].

| Evidence Dimension | Binding site class specificity |

| Target Compound Data | Single class of high-affinity SERT binding sites |

| Comparator Or Baseline | [3H]imipramine (binds to two distinct sites) |

| Quantified Difference | Elimination of secondary low-affinity/off-target binding site artifacts |

| Conditions | Quantitative autoradiography in rat brain slices |

Provides a cleaner, more easily quantifiable signal for neuroanatomical mapping and competitive binding assays, eliminating the need for complex multi-site mathematical modeling.

Selectivity for Serotonin Over Norepinephrine Reuptake

Cianopramine and its metabolites exhibit a selective pharmacological profile, favoring 5-hydroxytryptamine (5-HT) uptake inhibition over noradrenaline (norepinephrine) in vivo. This selectivity is comparable to modern SSRIs like citalopram, distinguishing it from traditional TCAs which display mixed monoamine reuptake inhibition [1].

| Evidence Dimension | 5-HT vs. Norepinephrine uptake inhibition selectivity |

| Target Compound Data | Highly selective for 5-HT uptake |

| Comparator Or Baseline | Standard TCAs (e.g., Amitriptyline, Imipramine - mixed 5-HT/NE inhibitors) |

| Quantified Difference | Near-exclusive serotonergic targeting compared to dual-action TCAs |

| Conditions | In vivo monoamine uptake assays |

Allows researchers to isolate serotonergic pathways in animal models without confounding adrenergic side effects or baseline shifts.

Weak Postsynaptic Serotonin Receptor Antagonism

While highly potent at the transporter, cianopramine exhibits weak antagonism at postsynaptic serotonin receptors. In rat stomach fundus strip assays, it reduced serotonin-induced contractions with an IC50 of 50 µM (5 x 10^-5 M), proving that its anti-serotonin properties are minimal at concentrations where reuptake inhibition is maximized [1].

| Evidence Dimension | Postsynaptic 5-HT receptor antagonism (IC50) |

| Target Compound Data | 50 µM (weak antagonism) |

| Comparator Or Baseline | Reuptake inhibition IC50 (0.7 nM) |

| Quantified Difference | >70,000-fold separation between reuptake inhibition and postsynaptic receptor blockade |

| Conditions | Rat stomach fundus strip contraction assay |

Confirms that cianopramine functions purely as a reuptake inhibitor at working concentrations, preventing unwanted postsynaptic receptor blockade during functional assays.

Radioligand Precursor for SERT Mapping

As a precursor for [3H]cyanoimipramine, cianopramine is the targeted choice for quantitative autoradiography of serotonin uptake sites due to its single-site binding kinetics, outperforming standard imipramine [1].

Reference Standard for High-Throughput Transporter Assays

Employed as a potent benchmark (IC50 = 0.7 nM) in competitive binding assays evaluating novel SSRIs or SNRIs, ensuring tight assay calibration [2].

In Vivo Isolation of Serotonergic Pathways

Utilized in behavioral and neurochemical animal models where selective 5-HT reuptake inhibition is required without the noradrenergic confounding typical of standard tricyclic compounds [3].

References

- [1] Kovachich GB, Aronson CE, Brunswick DJ. Quantitative autoradiography of serotonin uptake sites in rat brain using [3H]cyanoimipramine. Brain Res. 1988.

- [2] Lenehan T, Omer LM, Darragh A. Effects of Ro 11-2465, a new psychotropic agent on the uptake of serotonin by human platelets--in vitro determination of the IC50. Arch Int Pharmacodyn Ther. 1981 Jan;249(1):147-52.

- [3] Pawlowski L, et al. Ro 11-2465 (cyan-imipramine), citalopram and their N-desmethyl metabolites: effects on the uptake of 5-hydroxytryptamine and noradrenaline in vivo. Psychopharmacology (Berl). 1985;86(1-2):156-63.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

MeSH Pharmacological Classification

Other CAS

Wikipedia

Dates

2: Grünberger J, Linzmayer L, Gasic S, Saletu B. [Computer-assisted static and dynamic pupillometry for the characterization of tricyclic antidepressive agent, cianopramine]. Arzneimittelforschung. 1988 Mar;38(3):383-7. German. PubMed PMID: 3382461.

3: Griebel G, Moreau JL, Jenck F, Misslin R, Martin JR. Acute and chronic treatment with 5-HT reuptake inhibitors differentially modulate emotional responses in anxiety models in rodents. Psychopharmacology (Berl). 1994 Jan;113(3-4):463-70. PubMed PMID: 7862860.

4: Hormazabal L, Omer LM, Ismail S. Cianopramine and amitriptyline in the treatment of depressed patients--a placebo-controlled study. Psychopharmacology (Berl). 1985;86(1-2):205-8. PubMed PMID: 3927356.

5: Hojabri H, Glennon JD. Determination of cianopramine in human plasma by high-performance liquid chromatography and gas-liquid chromatography with ultraviolet, fluorescence and electron-capture detection. J Chromatogr. 1985 Jul 12;342(1):97-103. PubMed PMID: 4044760.

6: Cicardo VH, Dick GO. Cardiovascular peripheric effects of a new tricyclic antidepressant, cianopramine (Ro 11-2465) in dogs. Prog Neuropsychopharmacol Biol Psychiatry. 1985;9(4):381-6. PubMed PMID: 4070642.

7: Mellsop GW, Burgess CD, Vijayasenan ME. A controlled trial of amitriptyline and cianopramine in major depression. Clin Ther. 1985;7(6):699-703. Review. PubMed PMID: 3907842.

8: Pawlowski L, Nowak G, Górka Z, Mazela H. Ro 11-2465 (cyan-imipramine), citalopram and their N-desmethyl metabolites: effects on the uptake of 5-hydroxytryptamine and noradrenaline in vivo and related pharmacological activities. Psychopharmacology (Berl). 1985;86(1-2):156-63. PubMed PMID: 3927352.

9: Underwood MD, Kassir SA, Bakalian MJ, Galfalvy H, Mann JJ, Arango V. Neuron density and serotonin receptor binding in prefrontal cortex in suicide. Int J Neuropsychopharmacol. 2012 May;15(4):435-47. doi: 10.1017/S1461145711000691. Epub 2011 May 9. PubMed PMID: 21733245; PubMed Central PMCID: PMC4167642.

10: Furmaga H, Shah A, Frazer A. Serotonergic and noradrenergic pathways are required for the anxiolytic-like and antidepressant-like behavioral effects of repeated vagal nerve stimulation in rats. Biol Psychiatry. 2011 Nov 15;70(10):937-45. doi: 10.1016/j.biopsych.2011.07.020. Epub 2011 Sep 9. PubMed PMID: 21907323.

11: Launay JM, Loric S, Mutel V, Kellermann O. The 5-HT2B receptor controls the overall 5-HT transport system in the 1C11 serotonergic cell line. Ann N Y Acad Sci. 1998 Dec 15;861:247. PubMed PMID: 9928270.

12: Vinod KY, Kassir SA, Hungund BL, Cooper TB, Mann JJ, Arango V. Selective alterations of the CB1 receptors and the fatty acid amide hydrolase in the ventral striatum of alcoholics and suicides. J Psychiatr Res. 2010 Jul;44(9):591-7. doi: 10.1016/j.jpsychires.2009.11.013. Epub 2009 Dec 16. PubMed PMID: 20015515; PubMed Central PMCID: PMC2878847.

13: Cesura AM, Ritter A, Picotti GB, Da Prada M. Uptake, release, and subcellular localization of 1-methyl-4-phenylpyridinium in blood platelets. J Neurochem. 1987 Jul;49(1):138-45. PubMed PMID: 3495635.

14: Hashimoto K, Inoue O, Suzuki K, Yamasaki T, Kojima M. Synthesis and evaluation of [11C]cyanoimipramine. Int J Rad Appl Instrum B. 1987;14(6):587-92. PubMed PMID: 3429240.

15: Pranger AD, Alffenaar JW, Wessels AM, Greijdanus B, Uges DR. Determination of moxifloxacin in human plasma, plasma ultrafiltrate, and cerebrospinal fluid by a rapid and simple liquid chromatography- tandem mass spectrometry method. J Anal Toxicol. 2010 Apr;34(3):135-41. PubMed PMID: 20406537.

16: Constantinidis J, Dick P, Tissot R. Antidepressants and serotonin neurons of the raphe. Neuropsychobiology. 1981;7(3):113-21. PubMed PMID: 6785659.

17: Pawłowski L, Kwiatek H, Górka Z. Is Ro 11-2465 (cyan-imipramine) an antagonist of postsynaptic serotonin receptors? J Neural Transm. 1981;52(1-2):61-72. PubMed PMID: 7288439.

18: Asberg M, Eriksson B, Mårtensson B, Träskman-Bendz L, Wägner A. Therapeutic effects of serotonin uptake inhibitors in depression. J Clin Psychiatry. 1986 Apr;47 Suppl:23-35. Review. PubMed PMID: 2937776.

19: DeMet EM, Bell KM, Reist C, Gerner RH, Chicz-DeMet A. Seasonal changes in cyanoimipramine specific platelet 3H-imipramine binding in depression. Psychiatry Res. 1990 Dec;34(3):315-29. PubMed PMID: 1963694.

20: Davis A. Molecular aspects of the imipramine 'receptor'. Experientia. 1984 Aug 15;40(8):783-94. Review. PubMed PMID: 6088274.

Explore Compound Types

C7H6N2O4

C7H6N2O4